(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride
Description
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride (CAS: 1783357-34-5) is a halogenated sulfonyl fluoride derivative with the molecular formula C₉H₁₀Cl₂O₂S and a molecular weight of 253.15 g/mol . Its structure features a 1,3-oxazole ring substituted with a tert-butyl group at the 5-position and a methanesulfonyl fluoride moiety at the 4-position. This compound is primarily utilized in chemical synthesis and analytical research due to its reactive sulfonyl fluoride group, which is known for forming stable covalent bonds with nucleophilic residues (e.g., serine in proteases) .
Properties
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3S/c1-8(2,3)7-6(10-5-13-7)4-14(9,11)12/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLFHBRWXJSXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of amino alcohols, carboxylic acids, or carbonyl compounds.
Introduction of the tert-butyl group: This step involves the alkylation of the oxazole ring with tert-butyl halides under basic conditions.
Chemical Reactions Analysis
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and reduction: The oxazole ring can undergo oxidation to form oxazoles with different oxidation states, and reduction reactions can lead to the formation of oxazolines.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition . This interaction can disrupt the normal function of the enzyme, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Structural Analogues in Halogenated Sulfonyl Fluorides
The table below compares (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride with structurally related halogenated sulfonyl fluorides from the Enamine Ltd. catalogue :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1783357-34-5 | C₉H₁₀Cl₂O₂S | 253.15 | Oxazole core, tert-butyl, sulfonyl fluoride |
| 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | Not provided | C₇H₂BrClF₄O₂S | 353.51 | Benzene ring, bromo/fluoro/trifluoromethyl groups |
| 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride | Not provided | C₅H₂BrF₂NO₂S | 282.03 | Pyridine core, bromo/fluoro substituents |
Key Observations :
- The target compound’s oxazole ring and tert-butyl group distinguish it from aromatic (benzene) or heteroaromatic (pyridine) analogues.
Reactivity Trends :
Biological Activity
(5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a distinctive oxazole ring and a sulfonyl fluoride moiety, which contribute to its reactivity and biological activity. The sulfonyl fluoride group is particularly notable for its ability to form covalent bonds with nucleophilic sites in enzymes, leading to inhibition.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. This property is crucial for studying enzyme functions and developing therapeutic agents. The mechanism of action typically involves the formation of covalent bonds with the active sites of target enzymes, effectively inhibiting their activity .
Key Enzymes Targeted:
- 15-Prostaglandin Dehydrogenase (15-PGDH): This enzyme is involved in the degradation of prostaglandins. Compounds similar to this compound have shown tight binding inhibition, which could enhance therapeutic outcomes in inflammatory conditions .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | K_i (nM) |
|---|---|---|
| Compound A | 15-PGDH | 0.1 |
| Compound B | Enzyme X | 50 |
| Compound C | Enzyme Y | 200 |
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial properties, making them candidates for drug development against bacterial infections. The mechanism often involves disrupting bacterial cell function or inhibiting critical metabolic pathways.
Case Study:
In vitro studies have shown that specific derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For instance, derivatives with specific functional groups were tested against Streptococcus pneumoniae, revealing minimum inhibitory concentrations (MIC) that indicate effective antibacterial action .
Table 2: Antimicrobial Activity of Derivatives
| Derivative Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. pneumoniae | 10 |
| Derivative B | Streptococcus pyogenes | 15 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes through covalent bonding. This interaction leads to a conformational change in the enzyme structure, resulting in loss of function.
Therapeutic Applications
Given its potent biological activities, this compound and its derivatives are being explored for various therapeutic applications:
- Anti-inflammatory Agents: By inhibiting enzymes involved in inflammatory pathways.
- Antimicrobial Agents: Targeting bacterial infections effectively.
- Cancer Therapeutics: Potentially inhibiting tumor growth through enzyme modulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of the oxazole precursor using methanesulfonyl fluoride derivatives. Reaction efficiency can be optimized by controlling temperature (20–40°C) and using anhydrous solvents to minimize hydrolysis. Catalysts such as triethylamine may enhance yield by neutralizing acidic byproducts . For structurally analogous sulfonyl fluorides, coupling reactions under inert atmospheres (e.g., nitrogen) are critical to prevent side reactions .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry, particularly the tert-butyl group's position on the oxazole ring. High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₄FNO₃S, 253.15 g/mol) . Purity assessment via HPLC with UV detection (λ = 210–230 nm) ensures <1% impurities, while differential scanning calorimetry (DSC) monitors thermal stability .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Due to its high acute toxicity (e.g., neurotoxic effects similar to acetylcholinesterase inhibitors), use fume hoods with ≥100 ft/min face velocity and wear nitrile gloves with ASTM D6978 certification. Emergency eyewash stations and neutralization kits (e.g., 10% sodium bicarbonate) must be accessible. Chronic exposure risks necessitate regular air monitoring (<0.1 ppm threshold) .
Advanced Research Questions
Q. How does the tert-butyl group in this compound influence its reactivity with serine hydrolases compared to other sulfonyl fluorides?
- Methodological Answer : The tert-butyl group introduces steric hindrance, reducing non-specific binding to off-target enzymes. Kinetic studies (e.g., ) show a 2–3-fold selectivity improvement over smaller substituents. X-ray crystallography (using SHELX programs ) reveals that the tert-butyl group occupies hydrophobic pockets in serine hydrolases, stabilizing the sulfonyl-enzyme intermediate .
Q. What experimental strategies can resolve contradictions in reported inhibitory potency of this compound across different enzyme assays?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, ionic strength). Standardize assays using Tris-HCl buffer (pH 7.4, 25 mM) and pre-incubate enzymes with the compound for 30 minutes. Normalize data to control inhibitors (e.g., PMSF) and employ statistical tools like ANOVA with post-hoc Tukey tests to identify outliers. Replicate studies in ≥3 independent labs to validate potency .
Q. How can in vitro and in vivo models be designed to assess the neurotoxic effects of this compound while minimizing confounding variables?
- Methodological Answer : For in vitro models, use primary cortical neurons from Sprague-Dawley rats, exposing them to 1–10 µM compound for 24 hours. Measure acetylcholinesterase activity via Ellman’s assay. In in vivo studies (e.g., Göttingen minipigs), administer 0.1–1 mg/kg intravenously and monitor brain cholinesterase activity via microdialysis. Control for sex, age, and genetic background to reduce variability .
Q. What computational approaches are validated for predicting the hydrolysis kinetics of sulfonyl fluorides like this compound under physiological conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways, identifying transition states and activation energies. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) predict half-lives () at 37°C. Validate predictions using LC-MS/MS to quantify hydrolysis products (e.g., sulfonic acid) in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
